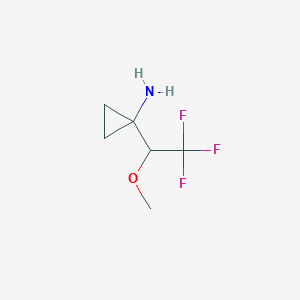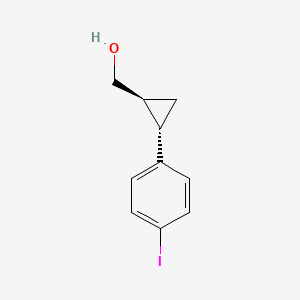
((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol: is an organic compound characterized by the presence of a cyclopropyl ring substituted with a 4-iodophenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the 4-iodophenyl group. One common method involves the reaction of a cyclopropylcarbinol with iodine and a suitable base under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropylcarboxylic acid or cyclopropylaldehyde.
Reduction: Formation of cyclopropylmethane derivatives.
Substitution: Formation of substituted cyclopropylmethanol derivatives.
Scientific Research Applications
Chemistry: ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving cyclopropyl-containing molecules.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of bioactive molecules.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring and the 4-iodophenyl group contribute to the compound’s binding affinity and specificity. The methanol group may participate in hydrogen bonding interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
- ((1S,2S)-2-(4-Bromophenyl)cyclopropyl)methanol
- ((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methanol
- ((1S,2S)-2-(4-Fluorophenyl)cyclopropyl)methanol
Comparison: ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol is unique due to the presence of the iodine atom, which can influence the compound’s reactivity and interactions. Compared to its bromine, chlorine, and fluorine analogs, the iodine-containing compound may exhibit different chemical and biological properties, such as increased molecular weight and altered electronic effects.
Properties
Molecular Formula |
C10H11IO |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
[(1S,2S)-2-(4-iodophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11IO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 |
InChI Key |
PTSGLUWJCUTITI-PSASIEDQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C2=CC=C(C=C2)I)CO |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)I)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15278982.png)
![Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B15278987.png)
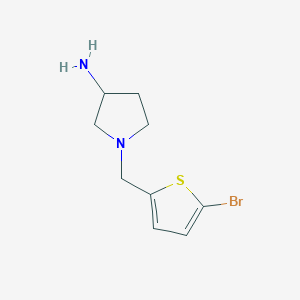
![2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15279001.png)
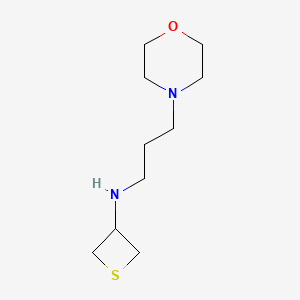
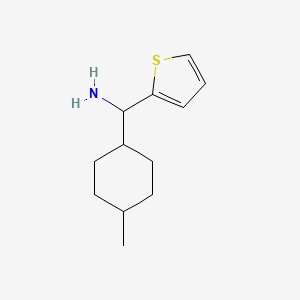
![3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid](/img/structure/B15279029.png)
![6-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15279030.png)
![N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine](/img/structure/B15279041.png)
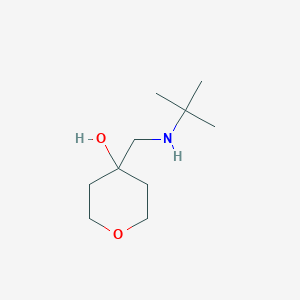


![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B15279061.png)
